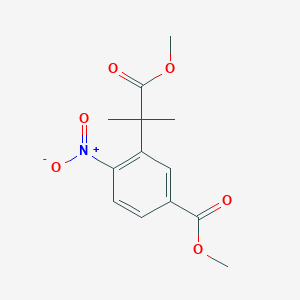
Methyl 3-(2-(methoxycarbonyl)propan-2-yl)-4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-(methoxycarbonyl)propan-2-yl)-4-nitrobenzoate is an organic compound with a complex structure that includes a nitro group, a methoxycarbonyl group, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-(methoxycarbonyl)propan-2-yl)-4-nitrobenzoate typically involves multi-step organic reactions. One common method includes the esterification of 3-(2-(methoxycarbonyl)propan-2-yl)-4-nitrobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and solvents can also enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2-(methoxycarbonyl)propan-2-yl)-4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Substitution: The methoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Aqueous sodium hydroxide, heat.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents like dichloromethane.
Major Products Formed
Oxidation: 3-(2-(methoxycarbonyl)propan-2-yl)-4-aminobenzoate.
Reduction: 3-(2-(methoxycarbonyl)propan-2-yl)-4-nitrobenzoic acid.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-(2-(methoxycarbonyl)propan-2-yl)-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-(2-(methoxycarbonyl)propan-2-yl)-4-nitrobenzoate involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The ester group can also be hydrolyzed to release the active carboxylic acid, which can further interact with cellular targets.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(2-(methoxycarbonyl)propan-2-yl)-4-aminobenzoate: Similar structure but with an amine group instead of a nitro group.
Methyl 3-(2-(methoxycarbonyl)propan-2-yl)-4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
Methyl 3-(2-(methoxycarbonyl)propan-2-yl)-4-nitrobenzoate is unique due to the presence of both a nitro group and a methoxycarbonyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H15NO6 |
|---|---|
Peso molecular |
281.26 g/mol |
Nombre IUPAC |
methyl 3-(1-methoxy-2-methyl-1-oxopropan-2-yl)-4-nitrobenzoate |
InChI |
InChI=1S/C13H15NO6/c1-13(2,12(16)20-4)9-7-8(11(15)19-3)5-6-10(9)14(17)18/h5-7H,1-4H3 |
Clave InChI |
QWQMGQAHOAYBQC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl N-{[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl}carbamate](/img/structure/B13059360.png)

![2-[(5-Amino-6-chloropyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B13059379.png)
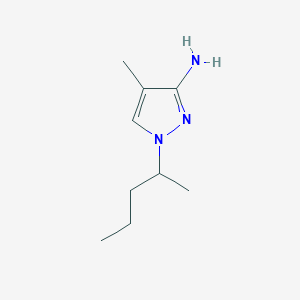

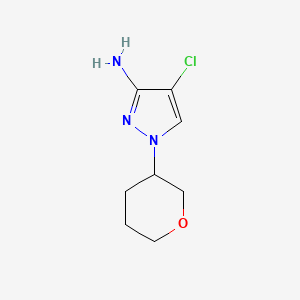

![4-(2-(p-Tolyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13059409.png)
![({[1-(Iodomethyl)-3-methylcyclohexyl]oxy}methyl)benzene](/img/structure/B13059410.png)

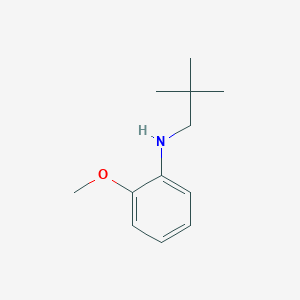
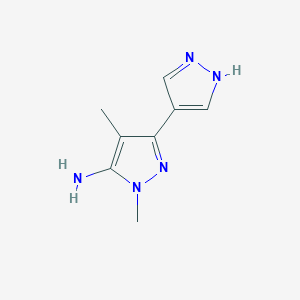
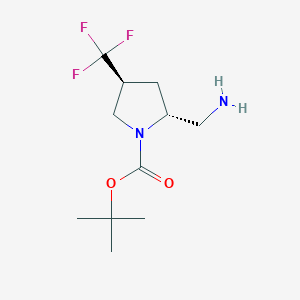
![{1-[8-Chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-ylidene}aminobenzoate](/img/structure/B13059435.png)
